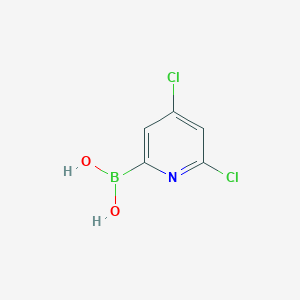

(4,6-Dichloropyridin-2-yl)boronic acid

説明

特性

分子式 |

C5H4BCl2NO2 |

|---|---|

分子量 |

191.81 g/mol |

IUPAC名 |

(4,6-dichloropyridin-2-yl)boronic acid |

InChI |

InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2,10-11H |

InChIキー |

JFUCSOSOJQEQLH-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CC(=N1)Cl)Cl)(O)O |

製品の起源 |

United States |

Reactivity Profiles and Applications of 4,6 Dichloropyridin 2 Yl Boronic Acid in Cross Coupling Chemistry

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide or pseudo-halide, catalyzed by a palladium complex. libretexts.org For (4,6-Dichloropyridin-2-yl)boronic acid, this reaction enables the direct installation of the 4,6-dichloropyridin-2-yl moiety onto a wide array of aromatic and heteroaromatic systems.

This compound can be successfully coupled with a broad range of aryl and heteroaryl halides and pseudo-halides. The reaction's success is contingent on the choice of coupling partner, catalyst system, base, and solvent. The versatility of the Suzuki reaction allows for the coupling of this dichloropyridinyl boronic acid with various substrates, from simple phenyl halides to complex, functionalized heterocyclic systems. mdpi.comnih.gov The reaction is not limited to aryl partners; vinyl halides are also competent substrates. researchgate.net

The efficiency of the Suzuki-Miyaura reaction is heavily influenced by the nature of the leaving group on the electrophilic coupling partner. The reactivity generally follows the trend of bond dissociation energy for the carbon-halogen bond:

Aryl Iodides > Aryl Bromides > Aryl Triflates >> Aryl Chlorides rsc.org

Aryl iodides and bromides are the most common and reactive substrates for this coupling, often proceeding under mild conditions with standard palladium catalysts. researchgate.net Aryl triflates (OTf), which are pseudo-halides, are also excellent coupling partners with reactivity comparable to aryl bromides. organic-chemistry.org Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. researchgate.net Successful coupling with aryl chlorides often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve good yields. researchgate.netresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide (Coupling Partner) | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | ~90 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | High |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | Good |

| 4 | 2-Bromopyridine (B144113) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~85 |

| 5 | Phenyltriflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Good |

Note: This table is a representative compilation based on typical conditions and yields for analogous Suzuki-Miyaura reactions. mdpi.comrsc.orgorganic-chemistry.orgnih.gov

A significant advantage of the Suzuki-Miyaura coupling is its exceptional tolerance for a wide variety of functional groups on both coupling partners. nih.govrsc.org This robustness allows for its application in the late-stage functionalization of complex molecules. The reaction conditions are generally mild and compatible with functional groups such as esters, amides, nitriles, aldehydes, and ketones. mdpi.comnih.gov

The electronic properties of the substituents on the aryl halide partner can influence reaction outcomes. Electron-rich aryl halides tend to produce good to excellent yields. mdpi.com Conversely, aryl halides with strong electron-withdrawing groups can sometimes lead to lower yields, as this can affect the transmetalation step. mdpi.com Despite this, successful couplings have been reported with substrates bearing a range of electronic profiles, from electron-donating methoxy (B1213986) groups to electron-withdrawing nitro or cyano groups. mdpi.comresearchgate.netnih.gov The reaction also accommodates sterically hindered substrates, although this may require more forceful conditions or specialized, bulky ligands to facilitate the coupling. nih.govnih.gov

The choice of the palladium catalyst and associated ligands is critical for the success of the Suzuki-Miyaura reaction, particularly with challenging substrates like heteroaryl boronic acids or unreactive aryl chlorides.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available, and highly effective catalyst for a vast range of Suzuki-Miyaura couplings. ascensusspecialties.com As a stable 18-electron Pd(0) complex, it serves as a direct source of the active catalytic species without needing an in-situ reduction step. catalysis.blog It is particularly effective for coupling with aryl iodides and bromides under relatively mild conditions, often employing bases like potassium carbonate or sodium carbonate in solvent systems such as aqueous toluene or 1,4-dioxane. mdpi.commdpi.com

Palladium(II) Acetate (B1210297) (Pd(OAc)₂) is another common and less expensive palladium source. researchgate.net Unlike Pd(PPh₃)₄, it is a Pd(II) salt and must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. This reduction is typically accomplished by a phosphine ligand, the solvent, or other reagents in the mixture. Pd(OAc)₂ is almost always used in combination with a stabilizing ligand, most commonly a phosphine. organic-chemistry.orgresearchgate.net Catalyst systems like Pd(OAc)₂/PPh₃ are standard, while combinations with more specialized ligands are used for more difficult transformations. researchgate.netharvard.edu

The ligands coordinated to the palladium center are not mere spectators; they play a crucial role in modulating the catalyst's stability and reactivity. rsc.org

The electronic and steric properties of phosphine ligands directly impact the efficiency of the catalytic cycle. For standard couplings, Triphenylphosphine (PPh₃) is a workhorse ligand. libretexts.org It provides sufficient stability to the palladium center to facilitate the reaction with reactive substrates like aryl bromides. catalysis.blog

For less reactive coupling partners, such as aryl chlorides, more sophisticated ligands are necessary. Bulky and electron-rich monodentate phosphine ligands have proven to be exceptionally effective. nih.gov Examples include biarylphosphines like SPhos and XPhos , or alkylphosphines such as Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) . organic-chemistry.orgnih.gov The large steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which facilitates the challenging oxidative addition to the C-Cl bond. Their strong electron-donating ability increases the electron density on the palladium center, which also accelerates the rate of oxidative addition. nih.gov In some cases, N-heterocyclic carbenes (NHCs) have been employed as ligands to control site-selectivity in the coupling of dihalo-heteroarenes. nih.gov

Table 2: Common Catalyst/Ligand Systems for Suzuki-Miyaura Reactions

| Catalyst Precursor | Ligand | Typical Substrates | Characteristics |

| Pd(PPh₃)₄ | PPh₃ (integrated) | Aryl Iodides, Aryl Bromides | Standard, widely used, air-sensitive. ascensusspecialties.com |

| Pd(OAc)₂ | PPh₃ | Aryl Iodides, Aryl Bromides | Common, requires in-situ reduction. researchgate.net |

| Pd(OAc)₂ | SPhos / XPhos | Aryl Chlorides, Hindered Substrates | Bulky, electron-rich ligand promotes difficult couplings. nih.gov |

| Pd(OAc)₂ | PCy₃ | Aryl Triflates, Aryl Chlorides | Bulky, electron-rich ligand. organic-chemistry.org |

Role of Base and Solvent Systems

The efficacy of cross-coupling reactions involving this compound is profoundly influenced by the choice of base and solvent. These components are critical for facilitating the key steps of the catalytic cycle, namely transmetalation and catalyst turnover.

The selection of a suitable solvent system is crucial for achieving high yields and selectivity in Suzuki-Miyaura cross-coupling reactions. Both aqueous and organic solvent systems are employed, often in combination, to optimize the solubility of reactants and facilitate the catalytic process.

Empirical studies have shown that a mixture of an organic solvent and water can be highly effective. For instance, in the coupling of 2,6-dichloropyridine (B45657) with a boronic ester, a 4:1 mixture of dioxane and water was found to be beneficial. nih.gov It is presumed that water plays a role in the speciation of the pinacol (B44631) boronic ester. nih.gov Other commonly used organic solvents in Suzuki couplings include toluene and tetrahydrofuran (B95107) (THF). researchgate.net In some cases, aqueous conditions alone have been sufficient for the reaction to proceed. researchgate.net For the coupling of electron-poor arylboronic acids, aqueous 1,2-dimethoxyethane (B42094) (DME) has been utilized effectively. researchgate.net The choice of solvent can also impact product distribution. For example, in ligand-free Suzuki reactions, methanol (B129727) and DMF have been shown to give the highest yields, while nonpolar solvents like toluene result in lower yields but with higher selectivity. digitellinc.com Acetonitrile (B52724) has been observed to uniquely produce a mixture of products, which is thought to be due to its coordination with the palladium catalyst. digitellinc.com

Table 1: Solvent Effects in Suzuki-Miyaura Coupling

| Solvent System | Observation | Reference |

| Dioxane/H₂O (4:1) | Beneficial for coupling of 2,6-dichloropyridine. nih.gov | nih.gov |

| Toluene | Commonly used organic solvent. researchgate.net | researchgate.net |

| Tetrahydrofuran (THF) | Commonly used organic solvent. researchgate.net | researchgate.net |

| Aqueous DME | Effective for electron-poor arylboronic acids. researchgate.net | researchgate.net |

| Methanol/DMF | High yields in ligand-free reactions. digitellinc.com | digitellinc.com |

| Acetonitrile | Can lead to a mixture of products due to palladium coordination. digitellinc.com | digitellinc.com |

This table is interactive and allows for sorting and filtering of data.

The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation. organic-chemistry.org This activation enhances the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium center. rsc.orgillinois.edu The choice of base can significantly impact the reaction rate and selectivity.

The strength of the base is a key factor. Studies have shown that reaction conversion increases with increasing basicity. nih.gov For instance, comparing bases such as fluoride (B91410), bicarbonate, and phosphate (B84403), the stronger base leads to higher conversion. nih.gov Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. mdpi.comorganic-chemistry.org In some systems, cesium carbonate (Cs₂CO₃) has been employed. researchgate.net

Interestingly, the counter-cation of the base can also influence the reaction outcome. For example, lithium alkoxides, such as lithium tert-butoxide (LiOtBu), have been found to favor exhaustive coupling over selective coupling in reactions with 2,6-dichloropyridine. nih.gov This is in contrast to other bases where selective coupling might be the major pathway. nih.gov The selection of a weaker base, like powdered potassium fluoride (KF), can be advantageous when base-labile functional groups are present in the starting materials. organic-chemistry.org Strong bases, on the other hand, have been shown to favor the formation of terphenyl byproducts in certain ligand-free reactions. digitellinc.com

Table 2: Base Selection and its Effect on Suzuki-Miyaura Coupling

| Base | Observation | Reference |

| Lithium tert-butoxide (LiOtBu) | Favors exhaustive coupling of 2,6-dichloropyridine. nih.gov | nih.gov |

| Potassium Carbonate (K₂CO₃) | Commonly used inorganic base. organic-chemistry.org | organic-chemistry.org |

| Potassium Phosphate (K₃PO₄) | Effective base for Suzuki coupling. mdpi.com | mdpi.com |

| Cesium Carbonate (Cs₂CO₃) | Used in couplings with halopurines. researchgate.net | researchgate.net |

| Potassium Fluoride (KF) | A weaker base suitable for substrates with base-labile groups. organic-chemistry.org | organic-chemistry.org |

This table is interactive and allows for sorting and filtering of data.

Regioselectivity and Chemoselectivity Control

In cross-coupling reactions involving polyhalogenated pyridines like this compound, controlling the regioselectivity and chemoselectivity is paramount for the synthesis of well-defined products.

The different positions on the pyridine (B92270) ring exhibit varying reactivity towards palladium-catalyzed cross-coupling. Generally, the order of reactivity for C-X bonds is C2 > C4 > C3/C5. polyu.edu.hk This inherent difference in reactivity is a key factor in achieving selective couplings. For dihalopyridines, the halogen atom at the position adjacent to the nitrogen (C2 or C6) is typically more reactive. nih.gov

In the case of 2,6-dichloropyridine, the two chlorine atoms are electronically equivalent. However, in substrates like 2,4-dichloropyridines, the C2-Cl bond is generally more susceptible to oxidative addition by palladium than the C4-Cl bond. mdpi.com This preferential reactivity allows for selective mono-functionalization at the C2 position. However, this selectivity can be reversed through the use of specific ligands. For instance, a sterically hindered N-heterocyclic carbene ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

The nature of the halogen also plays a significant role. The general reactivity order for halogens in palladium-catalyzed cross-coupling is C-I > C-Br ≈ C-OTf >> C-Cl. polyu.edu.hknih.gov This differential reactivity allows for chemoselective coupling when multiple different halogens are present on the pyridine ring. For example, in 9-benzyl-2,6-dichloropurine, reaction with one equivalent of phenylboronic acid results in selective substitution at the C6 position, yielding 9-benzyl-2-chloro-6-phenylpurine. researchgate.net Conversely, for 9-benzyl-6-chloro-2-iodopurine, the coupling occurs selectively at the C2 position. researchgate.net

The stoichiometry of the reagents and the reaction conditions can be manipulated to achieve either selective mono-coupling or exhaustive di-coupling of polyhalogenated pyridines.

For 2,6-dichloropyridine, using the boronic ester as the limiting reagent leads to the formation of the selectively coupled mono-alkylated product as the major product. nih.gov Conversely, employing an excess of the boronic ester results in the formation of the exhaustively coupled di-alkylated product. nih.gov

The choice of base is also critical in directing the selectivity. As mentioned previously, lithium alkoxides have been shown to favor exhaustive coupling. nih.gov The catalyst system, including the palladium precursor and the ligand, also plays a crucial role. For instance, a combination of Pd(OAc)₂ and the sterically encumbered phosphine ligand Ad₂PnBu has been used to achieve excellent selectivity for the exhaustively coupled product in the reaction of 2,6-dichloropyridine. nih.gov

In contrast to 2,6-dichloropyridine, 2,6-dibromopyridine (B144722) tends to generate the exhaustively coupled product almost exclusively, even when the boronic ester is the limiting substrate. nih.gov This difference in reactivity is attributed to the higher barrier to oxidative addition to aryl chlorides compared to aryl bromides. nih.gov It is hypothesized that the palladium catalyst remains associated with the 2-bromo-6-alkylpyridine intermediate, facilitating the second coupling, whereas it can dissociate from the 2-chloro-6-alkylpyridine intermediate before the second transmetalation event. nih.gov

Other Carbon-Carbon Bond Forming Reactions Involving this compound

While the Suzuki-Miyaura coupling is the most prominent application, this compound can potentially participate in other carbon-carbon bond-forming reactions. The boronic acid moiety is a versatile functional group that can engage in various transformations beyond the standard Suzuki protocol.

For instance, boronic acids can undergo rhodium-catalyzed 1,4-addition (conjugate addition) to α,β-unsaturated ketones. This reaction provides a method for the formation of carbon-carbon bonds at the β-position of the enone. The mechanism of this transformation is also believed to involve a transmetalation step with a Rh(I)-OH complex. rsc.org

Furthermore, the development of new catalytic systems continues to expand the scope of boronic acid chemistry. While specific examples involving this compound in other named C-C bond-forming reactions are less commonly reported in the reviewed literature, the fundamental reactivity of the boronic acid functional group suggests its potential applicability in other cross-coupling protocols, such as those involving other transition metals or different coupling partners, provided suitable catalytic conditions are developed. The electron-withdrawing nature of the dichloropyridinyl group would influence the reactivity of the boronic acid in these transformations.

Considerations for Stille, Sonogashira, and Negishi Type Couplings

While Suzuki-Miyaura coupling is a primary application for boronic acids, the utility of this compound can be assessed in other significant cross-coupling reactions.

Stille Coupling: The Stille reaction pairs organostannanes with organohalides. While less common for boronic acids directly, the principles of palladium-catalyzed coupling are similar. The reactivity in Stille-type reactions would be influenced by the electronic nature of the dichloropyridine ring.

Sonogashira Coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov The Sonogashira reaction is a powerful tool for the synthesis of acetylenic compounds. nih.govorganic-chemistry.org The success of the coupling of this compound would depend on the specific reaction conditions and the choice of catalyst, as some palladium catalysts can be poisoned by sulfur-containing substrates like thiophenes. mdpi.com Newer protocols have been developed that can be carried out under milder, and even aqueous, conditions. organic-chemistry.org An inverse Sonogashira reaction, coupling an iodoalkyne with a boronic acid, has also been developed and can be facilitated by either palladium or copper iodide. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.org This method is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. orgsyn.org The chemoselectivity of Negishi coupling is a key feature; for instance, in di-substituted halopyridines, coupling can be directed to a specific halogen site based on its reactivity. orgsyn.org

The following table summarizes the key features of these coupling reactions in the context of using a pyridine-based boronic acid.

Table 1: Comparison of Cross-Coupling Reactions

| Coupling Reaction | Key Reactants | Catalyst System | General Considerations for this compound |

| Stille | Organostannane + Organohalide | Palladium | Potential for side reactions; tin reagents are toxic. |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium/Copper | Potential for catalyst poisoning by heteroatoms. mdpi.com Inverse reaction with iodoalkyne is possible. nih.gov |

| Negishi | Organozinc + Organohalide | Nickel/Palladium | High functional group tolerance and chemoselectivity. orgsyn.org |

Intrinsic Reactivity of the Boronic Acid Moiety in the Context of a Dichloropyridine Scaffold

The reactivity of the boronic acid group is significantly influenced by the electronic properties of the attached dichloropyridine scaffold.

Protodeboronation is a common side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org The propensity for this reaction is highly dependent on the reaction conditions and the nature of the organic group attached to the boron. wikipedia.org

For heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, the susceptibility to protodeboronation can be pronounced. wikipedia.org 2-Pyridyl boronic acids, for example, are known to be unstable and readily undergo protodeboronation. researchgate.net This instability is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the fragmentation of the C-B bond. wikipedia.orged.ac.uk The rate of protodeboronation is pH-dependent, with 2-pyridyl boronic acids showing rapid decomposition at neutral pH. ed.ac.uk

Strategies to mitigate protodeboronation include the use of boronic acid derivatives like MIDA boronates or organotrifluoroborates, which act as "slow release" sources of the boronic acid, keeping its concentration low during the reaction. wikipedia.org

Boronic acids are Lewis acids, meaning they can accept a pair of electrons. nih.gov Their Lewis acidity is a key factor in their reactivity, particularly in their interaction with nucleophiles. The boron atom in this compound is electron-deficient, a characteristic enhanced by the electron-withdrawing nature of the two chlorine atoms on the pyridine ring.

This enhanced Lewis acidity facilitates interactions with nucleophiles. In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate anions. nih.gov The Lewis acidity of a boronic acid can be experimentally determined and is influenced by the substituents on the aromatic ring. nih.gov The interaction with nucleophiles is fundamental to the mechanism of many cross-coupling reactions, where the boronic acid is activated by a base to form a more nucleophilic boronate species that participates in transmetalation with the metal catalyst.

Mechanistic Insights into Reactions Involving 4,6 Dichloropyridin 2 Yl Boronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.comsemanticscholar.orgmdpi.com The use of (4,6-dichloropyridin-2-yl)boronic acid introduces specific electronic and steric factors that influence each of these steps.

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. researchgate.netnih.govorganic-chemistry.org This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. The reactivity of the organic halide in this step is influenced by the nature of the halogen and the electronic properties of the organic framework. For substrates like dichloropyridines, the electron-withdrawing nature of the chlorine atoms and the pyridine (B92270) ring can render the carbon-chlorine bonds sufficiently reactive for oxidative addition, a crucial step for successful cross-coupling. semanticscholar.orgmdpi.com

Table 1: Factors Influencing Oxidative Addition

| Factor | Influence on Oxidative Addition |

|---|---|

| Nature of Halogen | Reactivity order is typically I > Br > Cl. |

| Electronic Effects | Electron-withdrawing groups on the aryl halide can facilitate oxidative addition. |

| Ligand Properties | Bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can promote the reaction. organic-chemistry.org |

| Catalyst Precursor | The choice of Pd(0) or Pd(II) precatalyst can affect the initiation of the cycle. youtube.com |

Transmetalation is the pivotal step where the organic group from the boronic acid is transferred to the palladium(II) center. researchgate.netrsc.org This process is complex and can proceed through different pathways. One commonly proposed mechanism involves the formation of a boronate species by the reaction of the boronic acid with a base. nih.gov This activated boronate then reacts with the palladium(II) halide complex.

An alternative pathway suggests that the palladium(II) halide is first converted to a palladium(II) hydroxo complex, which then reacts with the neutral boronic acid. nih.gov Studies have shown that for many Suzuki-Miyaura reactions conducted in aqueous media with weak bases, the pathway involving the palladium hydroxo complex and the neutral boronic acid is the dominant one. nih.govresearchgate.net The coordination of the pyridine nitrogen of this compound to the palladium center can also play a significant role in this step, potentially influencing the rate and efficiency of the transfer. researchgate.net

The formation of pre-transmetalation intermediates with Pd-O-B linkages has been observed, providing crucial insights into the mechanism. illinois.edu These intermediates can involve either a tricoordinate boronic acid complex or a tetracoordinate boronate complex, with their relative contributions depending on the reaction conditions. illinois.edu

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired carbon-carbon bond, and the palladium(0) catalyst is regenerated. princeton.eduyoutube.comyoutube.com This step is often facile and irreversible. The geometry of the diorganopalladium(II) intermediate is crucial, with the two organic groups needing to be in a cis orientation for reductive elimination to occur. The electronic properties of the ligands and the organic groups can influence the rate of this step. For this compound, the electronic nature of the dichloropyridyl group will impact the electron density at the palladium center, thereby affecting the ease of reductive elimination.

Influence of Pyridine Nitrogen on Catalyst Performance and Reactivity

The presence of the nitrogen atom in the pyridine ring of this compound has a profound impact on its reactivity and the performance of the catalyst. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst. mdpi.comnih.gov This coordination can have both beneficial and detrimental effects.

On one hand, coordination can bring the reacting partners into close proximity, potentially accelerating the reaction. On the other hand, strong coordination can lead to catalyst inhibition or deactivation, particularly with highly basic nitrogen heterocycles. organic-chemistry.orgnih.gov The electron-withdrawing chlorine atoms at the 4- and 6-positions of the pyridine ring in this compound decrease the basicity of the pyridine nitrogen. This reduced basicity can mitigate catalyst inhibition, making it a more effective coupling partner compared to more basic pyridylboronic acids. researchgate.net

Furthermore, the pyridine nitrogen can influence the electronic properties of the boronic acid. It acts as an electron-withdrawing group via an inductive effect, which can affect the transmetalation step. mdpi.com

Table 2: Effects of Pyridine Nitrogen on Catalysis

| Effect | Description |

|---|---|

| Catalyst Inhibition | Strong coordination of the nitrogen to the palladium center can block active sites and inhibit catalysis. organic-chemistry.orgnih.gov |

| Electronic Influence | The nitrogen atom's electron-withdrawing nature affects the reactivity of the boronic acid. mdpi.com |

| Substrate Scope | The development of catalysts with bulky ligands has enabled the successful coupling of a wider range of pyridylboronic acids. organic-chemistry.org |

Role of Boronic Acid Speciation (e.g., Boronate Anions) in Reaction Mechanisms

Boronic acids can exist in different forms in solution, and their speciation plays a critical role in the reaction mechanism. cdnsciencepub.com In the presence of a base, boronic acids can be converted to the corresponding boronate anions. youtube.comresearchgate.net These boronate species are more nucleophilic than the neutral boronic acids and are often considered the active species in the transmetalation step.

The equilibrium between the boronic acid and the boronate anion is influenced by the pKa of the boronic acid and the strength of the base used. nih.gov The structure of the boronate can also vary, from a simple trihydroxyborate to more complex structures involving the solvent or other species present in the reaction mixture.

For this compound, the electron-withdrawing nature of the dichloropyridyl group increases the acidity of the boronic acid, facilitating the formation of the boronate anion. The formation of these activated boronate species is crucial for an efficient transmetalation step, ultimately leading to the desired cross-coupled product. illinois.edu

Computational Studies and Theoretical Investigations of 4,6 Dichloropyridin 2 Yl Boronic Acid

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and orbitals in (4,6-Dichloropyridin-2-yl)boronic acid is fundamental to its chemical behavior. Computational methods allow for a detailed examination of these features.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to predict the ground state properties of this compound, such as its geometry, and the distribution of electron density. mdpi.comresearchgate.net

These calculations can reveal the influence of the electron-withdrawing chlorine atoms on the pyridine (B92270) ring and the boronic acid group. The chlorine substituents enhance the electrophilicity of the boron atom, a key factor in its reactivity. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(*) and 6-311+G(**)), are commonly used to evaluate vibrational frequencies and other spectroscopic properties, showing good agreement with experimental data. nih.gov

Table 1: Calculated Properties of Pyridine Derivatives using DFT

This table is for illustrative purposes and the values are not specific to this compound but represent typical outputs from DFT calculations on similar molecules.

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -Z eV | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Kinetic Stability

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide crucial information about a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

For this compound, FMO analysis helps in understanding its role in reactions like the Suzuki-Miyaura coupling. The electron-withdrawing chlorine atoms lower the energy of the LUMO, making the boron atom more susceptible to nucleophilic attack, a key step in the catalytic cycle. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an indicator of the molecule's kinetic stability; a larger gap generally implies greater stability. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Characteristics

This table illustrates the type of data obtained from FMO analysis. The specific values for this compound would require dedicated calculations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -Z' | Primarily located on the pyridine ring and non-bonding oxygen orbitals. |

| LUMO | -W' | Primarily located on the boron atom and the antibonding orbitals of the pyridine ring. |

Reaction Mechanism Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the energetics and structures of transient species that are often difficult to observe experimentally.

Computational Mapping of Energy Surfaces for Key Transformations

By calculating the energy of the system at various points along a reaction coordinate, computational chemists can map out the potential energy surface for a chemical transformation. This is particularly valuable for understanding the mechanism of reactions involving this compound, such as its participation in Suzuki-Miyaura cross-coupling reactions. evitachem.com The energy profile reveals the relative energies of reactants, intermediates, transition states, and products. For instance, in the Suzuki-Miyaura reaction, computational studies can elucidate the energetics of oxidative addition, transmetalation, and reductive elimination steps.

Identification and Characterization of Transition States and Intermediates

A key outcome of mapping potential energy surfaces is the identification and characterization of transition states and intermediates. mdpi.com Transition states are the highest energy points along a reaction pathway and represent the kinetic barrier to the reaction. Intermediates are metastable species that exist in energy minima between transition states.

For reactions involving boronic acids, computational studies can characterize the structure of key intermediates, such as the boronate complex formed with a diol or the palladium-bound species in cross-coupling reactions. nih.govnih.gov For example, in the Suzuki-Miyaura reaction, the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium catalyst, proceeds through a specific transition state whose geometry and energy can be calculated. nih.gov

Solvation Effects and Conformational Analysis in Reaction Environments

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvation effects, providing a more realistic picture of the reaction environment. mdpi.com

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is also crucial. For a flexible molecule like this compound, different conformers may have different reactivities. Computational methods can determine the relative energies of these conformers and their populations in a given solvent. This is important because the conformation of the boronic acid can influence its ability to engage in key interactions, such as the formation of a boronate ester or its coordination to a metal catalyst. epa.gov

Table 3: Common Computational Chemistry Terminology

| Term | Definition |

|---|---|

| This compound | A pyridine ring substituted with two chlorine atoms and a boronic acid functional group. |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. |

| Frontier Molecular Orbital (FMO) | The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. |

| Potential Energy Surface | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. |

| Transition State | The configuration of maximum potential energy along the reaction coordinate. |

| Intermediate | A molecular entity with a lifetime appreciably longer than a molecular vibration that is formed from the reactants and reacts further to give the products of a chemical reaction. |

| Solvation | The process of attraction and association of molecules of a solvent with molecules or ions of a solute. |

| Conformational Analysis | The study of the energetics and properties of the different spatial arrangements (conformations) of a molecule. |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. |

| Oxidative Addition | A class of reactions in organometallic chemistry in which a metal complex with a vacant coordination site and a relatively low oxidation state is oxidized by the insertion of the metal into a covalent bond. |

| Transmetalation | A generic term in organometallic chemistry for the transfer of ligands from one metal to another. |

| Reductive Elimination | A common step in organometallic catalysis in which two cisoidal ligands on a metal center are eliminated to form a new covalent bond, and the metal center is reduced by two electrons. |

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. By modeling molecular structures, electronic properties, and reaction pathways, these studies offer insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a particularly prominent computational method for investigating such organoboron compounds, allowing for the calculation of optimized geometries, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps. researchgate.netnih.gov These computational approaches are crucial for elucidating the structure-reactivity relationships that govern the chemical behavior of this compound.

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the electronic influence of the two chloro substituents on the pyridine ring.

The presence of two chlorine atoms on the pyridine ring at the 4- and 6-positions profoundly alters the electron density distribution and, consequently, the reactivity of the entire molecule, including the boronic acid group at the 2-position. Chlorine atoms exert two primary electronic effects:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the pyridine ring through the sigma bond network. This effect is distance-dependent and deactivates the ring, making it more electron-deficient.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring.

In the case of halogens, the inductive effect typically outweighs the resonance effect. For this compound, the chlorine at the 6-position is ortho to the boronic acid group, while the chlorine at the 4-position is meta. Both positions exert a strong electron-withdrawing inductive effect. The resonance donation from the 4-chloro substituent is less effective at the 2-position, further emphasizing the net electron-withdrawing character of the substitution pattern.

This net electron withdrawal has significant consequences:

It increases the Lewis acidity of the boron atom, as the electron-deficient pyridine ring pulls density away from it. This enhanced electrophilicity can facilitate key steps in reactions like Suzuki-Miyaura coupling.

It lowers the energy of the molecular orbitals. DFT studies on related dichloropyridines confirm that halogen substitution impacts the HOMO-LUMO energy gap, which is a critical parameter for predicting chemical reactivity. researchgate.net

It affects the basicity of the pyridine nitrogen. The electron-withdrawing nature of the chlorine atoms reduces the electron density on the nitrogen, making it a weaker base compared to unsubstituted pyridine.

Computational tools like Hammett analysis can quantify these electronic effects. The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing influence of a substituent. Positive σ values indicate electron-withdrawing character.

| Substituent | σmeta | σpara |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH3 | -0.06 | -0.16 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -NO2 | 0.73 | 0.78 |

| -CF3 | 0.44 | 0.57 |

As shown in Table 1, the chloro substituent has a positive Hammett constant for both the meta and para positions, confirming its electron-withdrawing nature in phenyl systems, which serves as a good model for pyridine systems. oup.com The stronger value for the meta position (σmeta = 0.37) is particularly relevant for the 4-chloro group in this compound.

Understanding the structure-reactivity relationships of this compound allows for the rational design of reaction conditions to achieve optimal reactivity and selectivity.

Optimizing Reactivity: The reactivity of boronic acids is closely tied to their Lewis acidity, which can be estimated by their pKₐ value. masterorganicchemistry.com Electron-withdrawing substituents, like the two chloro groups, decrease the pKₐ of the boronic acid, making it a stronger Lewis acid. researchgate.net This enhanced acidity facilitates the formation of the reactive boronate species (R-B(OH)₃⁻) in the presence of a base, which is a crucial step in the catalytic cycle of many cross-coupling reactions.

Computational studies can predict how changes to the substituent pattern will affect acidity. For instance, replacing chlorine with a more strongly electron-withdrawing group like trifluoromethyl (-CF₃) would be predicted to further increase Lewis acidity, while adding an electron-donating group like methyl (-CH₃) would decrease it.

| Substituent on Phenylboronic Acid | pKₐ Value | Reference |

|---|---|---|

| 4-Methoxy | 9.25 | researchgate.net |

| H (Unsubstituted) | 8.68 | researchgate.net |

| 4-Formyl | ~7.8 | researchgate.net |

| 2-Formyl | ~5.3 | researchgate.net |

The data in Table 2 clearly demonstrates that electron-withdrawing substituents (like formyl) lower the pKₐ, thereby increasing the acidity and potential reactivity of the boronic acid. researchgate.net

Controlling Selectivity: Selectivity, particularly in molecules with multiple reactive sites like dichloropyridines, is a significant challenge. The 6-chloro substituent, being ortho to the boronic acid, introduces considerable steric hindrance around the reaction center. This steric bulk can be exploited to control selectivity. For example, in Suzuki-Miyaura reactions, the choice of phosphine (B1218219) ligand on the palladium catalyst is critical. nih.gov

Sterically Hindered Ligands: Large, bulky phosphine ligands can interact with the ortho-chloro group, potentially hindering the approach of the catalyst to the C-B bond or influencing the orientation of the complex, thereby affecting the rate of transmetalation.

Electronically Tuned Ligands: The electronic properties of the phosphine ligand also play a role. Less electron-rich triarylphosphines have been shown to favor monoarylation in dichloropyridine couplings, while more electron-rich trialkylphosphines can lead to diarylation. nih.gov

Computational modeling can be employed to simulate the transition states of these reactions with different ligands, helping to predict which catalyst system will favor the desired selective coupling at the boronic acid site while leaving the C-Cl bonds intact, or vice versa if C-Cl activation is desired.

Derivatives and Analogues of 4,6 Dichloropyridin 2 Yl Boronic Acid for Synthetic Diversification

Synthesis and Reactivity of Boronate Esters (e.g., Pinacol (B44631) Esters)

Boronic acids are frequently converted to their corresponding boronate esters to enhance stability, improve solubility in organic solvents, and facilitate purification. Among these, pinacol esters are widely utilized due to their high stability and compatibility with a broad range of reaction conditions.

The synthesis of the pinacol ester of (4,6-dichloropyridin-2-yl)boronic acid, namely 2-(4,6-dichloropyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a standard procedure that enhances the compound's utility in cross-coupling reactions. Generally, boronic acids can be esterified with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This transformation is crucial as boronate esters are often the preferred coupling partners in Suzuki-Miyaura reactions.

The reactivity of these pinacol esters is well-established in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the dichloropyridine ring influences the reactivity of the C-B bond. These boronate esters serve as effective nucleophiles in the presence of a suitable palladium catalyst and base to form new carbon-carbon bonds with various aryl, heteroaryl, or vinyl halides and triflates.

A general method for the synthesis of arylboronates involves the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron. orgsyn.org Another approach is the metal-free conversion of aryl amines to arylboronates. orgsyn.org For heteroaromatic compounds like dichloropyridines, specific strategies are often required to achieve high yields and selectivity.

Table 1: General Conditions for Pinacol Ester Formation from Boronic Acid

| Parameter | Condition | Purpose |

| Boron Source | This compound | Starting material containing the desired scaffold. |

| Esterifying Agent | Pinacol or Bis(pinacolato)diboron | Forms the stable five-membered ring of the pinacol ester. |

| Solvent | Aprotic solvents (e.g., THF, Dioxane, Toluene) | To dissolve reactants and facilitate the reaction. |

| Temperature | Room temperature to reflux | To drive the reaction to completion. |

| Additives | Dehydrating agent (e.g., MgSO₄) or azeotropic removal of water | To shift the equilibrium towards the ester product. |

Strategies for Further Functionalization of the Dichloropyridine Ring

The two chlorine atoms on the pyridine (B92270) ring of this compound and its esters offer significant opportunities for further synthetic diversification. The electron-deficient character of the pyridine ring makes it amenable to functionalization through methods like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. researchgate.net

One key strategy involves the selective functionalization at different positions of the pyridine ring. researchgate.netdocumentsdelivered.com The inherent acidity of the C-H bonds in pyridine rings, which is enhanced by the electron-withdrawing chlorine atoms, allows for deprotonation using strong bases like lithium amides. researchgate.net This can be followed by quenching with an electrophile to introduce a new substituent. This process, sometimes involving a "halogen-dance" reaction where a halide migrates, can lead to the formation of various substituted pyridine derivatives. researchgate.net

For instance, 2,6-dichloropyridine (B45657) can be lithiated to form a mixture of 3- and 4-substituted products, with the regioselectivity influenced by the base and reaction time. researchgate.net These principles can be applied to the (4,6-dichloropyridin-2-yl) scaffold to introduce functional groups at the C-3 or C-5 positions.

Furthermore, the chlorine atoms themselves can be substituted via various cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, alkyl, amino, and alkynyl groups, respectively. The differential reactivity of the chlorine atoms (e.g., at C-4 vs. C-6) can sometimes be exploited for selective, stepwise functionalization.

Table 2: Strategies for Functionalizing the Dichloropyridine Ring

| Strategy | Reagents | Position(s) Functionalized | Introduced Group |

| Lithiation/Deprotonation | Strong bases (e.g., LDA, n-BuLi) followed by an electrophile | C-3, C-5 | Various functional groups (e.g., alkyl, silyl) |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | C-4, C-6 | Aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C-4, C-6 | Primary or secondary amino groups |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | C-4, C-6 | Alkynyl groups |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) | C-4, C-6 | Alkoxy, thioether groups |

Development of Advanced Organoboron Reagents Based on the (4,6-Dichloropyridin-2-yl) Scaffold

The this compound scaffold serves as a foundational structure for the creation of more complex and functionally diverse organoboron reagents. By combining the functionalization strategies discussed above, it is possible to synthesize advanced reagents with tailored electronic and steric properties for specific applications in catalysis, medicinal chemistry, and materials science.

The development of these advanced reagents often involves a multi-step synthetic sequence. For example, one of the chlorine atoms on the pyridine ring can be selectively replaced via a cross-coupling reaction. The resulting monosubstituted dichloropyridine boronate ester is a more advanced reagent in itself, offering a remaining chlorine atom for subsequent modification and a boronate group for a final coupling step.

This modular approach allows for the construction of libraries of compounds based on the (4,6-dichloropyridin-2-yl) core. For instance, by first performing a Sonogashira coupling at one of the chloro-positions and then a Suzuki coupling at the boronate ester position, a complex, non-symmetrical, trisubstituted pyridine can be assembled.

These advanced organoboron reagents are valuable in the synthesis of complex molecular architectures. The ability to sequentially and selectively functionalize the scaffold enables the precise installation of different chemical moieties, which is a key requirement in modern drug discovery and the development of functional materials. The pyridine nitrogen also offers a site for potential quaternization or N-oxide formation, further expanding the chemical space accessible from this versatile scaffold.

Emerging Research Frontiers and Future Perspectives for 4,6 Dichloropyridin 2 Yl Boronic Acid Chemistry

Innovations in Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of boronic acids. nih.gov For (4,6-Dichloropyridin-2-yl)boronic acid, research is geared towards developing more environmentally benign synthetic routes.

Traditional methods for synthesizing pyridinylboronic acids often involve metal-halogen exchange reactions followed by borylation. arkat-usa.org While effective, these methods can require harsh reaction conditions and generate significant waste. Green chemistry innovations aim to address these drawbacks. For instance, the use of borane-pyridine complexes as catalysts for direct amidation presents a scalable and more environmentally friendly approach. mdpi.com Recent developments have even produced a large-scale, green synthesis of borane-pyridine that avoids the use of solvents like tetrahydrofuran (B95107). mdpi.com

Another green approach involves the use of reusable catalysts. Activated fly ash, for example, has been shown to be an efficient and eco-friendly catalyst for the synthesis of pyridine (B92270) derivatives. bhu.ac.in This method offers advantages such as the use of less hazardous solvents, high yields, and a simple operational procedure. bhu.ac.in Furthermore, the degradation of boronic acids to boric acid, a "green compound" that can be eliminated by the body, underscores their environmental compatibility in potential applications. nih.gov

Development of Novel Catalytic Systems (e.g., Earth-Abundant Metal Catalysis, Photocatalysis)

The development of novel catalytic systems is a key area of research for expanding the applications of this compound, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. evitachem.com

Earth-Abundant Metal Catalysis: There is a significant push to replace precious metal catalysts like palladium with more sustainable and cost-effective earth-abundant metals such as iron, cobalt, and nickel. nsf.goviith.ac.inindrajeetsharma.com Research has demonstrated the potential of nickel-catalyzed borylation reactions as a viable alternative to palladium-based systems. nsf.gov For example, a set of reaction conditions using a nickel(II) salt as a precatalyst has been optimized to produce boronic acids in high yields. nsf.gov The use of earth-abundant metal catalysts not only offers economic benefits but also aligns with the principles of green chemistry by reducing reliance on scarce resources. iith.ac.inindrajeetsharma.com

Photocatalysis: Photocatalysis is emerging as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. researchgate.net Acridium-based organic photocatalysts have been identified as efficient replacements for expensive iridium-based catalysts in the oxidation of boronic acid derivatives. researchgate.net This technology has been successfully applied to the synthesis of active pharmaceutical ingredients. researchgate.net Additionally, photocatalytic methods are being explored for the degradation of chlorinated organic compounds, which could have implications for the environmental fate of molecules like this compound. nih.govresearchgate.net For instance, Ag/AgBr photocatalysts have shown high efficiency in the degradation of 2,4-dichlorophenol (B122985) under visible light. nih.govresearchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation in Boronic Acid Synthesis

Modernizing the synthesis of boronic acids involves the integration of advanced technologies like flow chemistry and high-throughput experimentation (HTE).

Flow Chemistry: Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better temperature control, and improved scalability. acs.org The continuous synthesis of boronic acids using a flow setup has been demonstrated to be a rapid and efficient method, capable of producing multigram quantities in very short reaction times. organic-chemistry.orgnih.gov This approach is particularly well-suited for handling highly reactive organolithium reagents, which are often used in boronic acid synthesis. acs.org The ability to achieve high purity without extensive purification makes flow chemistry an attractive option for both academic and industrial laboratories. acs.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, accelerating the optimization of chemical processes. acs.org This is particularly valuable for complex reactions like the Suzuki-Miyaura coupling, where finding the optimal catalyst, ligand, and solvent combination can be time-consuming. acs.org HTE platforms, often augmented by automation, enable the efficient setup and analysis of these screens. acs.org An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS) method has been developed for the high-throughput analysis of boronic acids, allowing for rapid quantification and reaction monitoring. rsc.org

Advanced Computational Design of Reaction Pathways and Molecular Architectures

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions, aiding in the design of new synthetic routes and molecular structures.

Density Functional Theory (DFT) Studies: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. tandfonline.com For pyridine derivatives, DFT studies have been used to analyze their geometric and electronic properties, providing insights into their reactivity. tandfonline.comtandfonline.com These computational analyses can help in understanding hyper-conjugative interactions, intramolecular charge transfer mechanisms, and even predict non-linear optical properties. tandfonline.com

Modeling of Reaction Pathways: Computational modeling can be used to elucidate the mechanisms of complex reactions. For example, in photocatalysis, computational findings can explain the prevalence of certain reaction pathways, such as C-N versus C-C bond formation, based on the type of ligand used. acs.org By modeling the energy profiles of different reaction pathways, researchers can rationally design catalytic systems that favor the desired product. acs.org This predictive power is invaluable for optimizing reaction conditions and developing more efficient and selective syntheses of compounds like this compound.

Table of Research Frontiers for this compound

| Frontier | Key Innovations and Research Focus | Potential Impact |

|---|---|---|

| Green Chemistry | Use of reusable catalysts (e.g., activated fly ash), development of solvent-free or eco-friendly solvent-based syntheses, and utilization of biodegradable reagents. nih.govmdpi.combhu.ac.in | Reduced environmental footprint, lower costs, and increased safety of chemical processes. |

| Novel Catalysis | Development of earth-abundant metal catalysts (Ni, Co, Fe) and photocatalytic systems for cross-coupling and other reactions. nsf.govresearchgate.net | Increased sustainability, reduced reliance on precious metals, and access to novel reaction pathways. |

| Flow Chemistry | Continuous synthesis of boronic acids in flow reactors for rapid, scalable, and safe production. acs.orgorganic-chemistry.org | Improved efficiency, better process control, and enhanced safety for large-scale synthesis. |

| High-Throughput Experimentation | Rapid screening of reaction conditions to accelerate the optimization of synthetic protocols. acs.org | Faster development of robust and efficient synthetic methods. |

| Computational Design | Use of DFT and other computational methods to model reaction pathways and design novel molecular architectures with desired properties. tandfonline.comacs.org | Rational design of catalysts and reaction conditions, leading to higher selectivity and efficiency. |

| Compound Name |

|---|

| This compound |

| Boric acid |

| Tetrahydrofuran |

| 2,4-dichlorophenol |

| Palladium |

| Iron |

| Cobalt |

| Nickel |

| Iridium |

| Ag/AgBr |

| Organolithium reagents |

| 3-bromopyridine |

| triisopropyl borate (B1201080) |

| n-butyllithium |

| tris(3-pyridyl)boroxin |

| pinacol (B44631) |

| 4-bromo-2,6-dichloropyridine |

| B₂pin₂ |

| Pd(dppf)Cl₂ |

| KOAc |

| 2,6-dichloro-4-iodopyridine |

| deuterated aryl halides |

| Pd(PPh₃)₄ |

| Na₂CO₃ |

| B(OMe)₃ |

| 2-amino pyridine |

| phenacyl bromide |

| DBU |

| NaHCO₃ |

| 3,5-dichloroisothiazole-4-carbonitrile |

| potassium phenyltrifluoroborate |

| 3,5-dibromoisothiazole-4-carbonitrile |

| 4-chloropyridine-2,6-dicarbonyl dichloride |

| oxalyl choride |

| 2,4-dichlorophenoxyacetic acid |

| triclosan |

| 2,5-Dichloropyridine-4-boronic acid |

| (2,6-Dichloropyridin-4-yl)boronic acid |

| (2,6-Dimethylpyridin-4-yl)boronic acid |

| (2,6-Dichlorophenyl)boronic acid |

| 2,6-bis(benzothiophen-2-yl)pyridine |

| 2-bromo-6-(2-bromophenyl)pyridine |

| 2,6-bis(2-bromophenyl)pyridine |

| 2-(benzo[b]thiophen-2-yl)-6-bromopyridine |

| (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid |

Q & A

Q. What are the primary synthetic routes for (4,6-Dichloropyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides under palladium catalysis. Key variables include ligand choice (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., THF/water mixtures). Optimizing these parameters can mitigate side reactions like protodeboronation, which is critical for preserving halogen substituents on the pyridine ring . For example, highlights experimental design frameworks for optimizing Suzuki reactions, emphasizing variables such as ligand (11 options) and solvent (4 options) to maximize yield.

Q. Which analytical techniques are most effective for characterizing this compound, and what challenges arise during analysis?

Characterization typically involves NMR to confirm boronic acid integrity (e.g., shifts at ~30 ppm for trigonal boron) and NMR for aromatic proton environments. However, boronic acids can undergo dehydration/trimerization during mass spectrometry (MS), complicating analysis. Derivatization with diols (e.g., pinacol) or using matrices like 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS prevents boroxine formation, enabling accurate detection of molecular ions . demonstrates that DHB adducts stabilize boronic acids during MS sequencing, even in branched peptide systems.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated pyridinyl boronic acids?

Discrepancies in bioactivity (e.g., glioblastoma cytotoxicity vs. proteasome inhibition) may stem from divergent mechanisms. For instance, reports anti-cellular effects in glioblastoma cells, while links boronic acids to proteasome inhibition via covalent binding. To reconcile these, researchers should conduct comparative assays:

Q. What experimental design strategies optimize Suzuki-Miyaura reactions involving sterically hindered boronic acids like this compound?

Mixed-variable experimental design (e.g., surrogate-based optimization) can efficiently explore combinatorial parameter spaces. outlines a framework with 3,696 possible condition combinations, prioritizing ligands (e.g., XPhos), polar aprotic solvents (e.g., DMF), and mild bases (e.g., Cs₂CO₃) to enhance coupling efficiency. Computational tools like the Boronic Acid Navigator ( ) further aid in selecting building blocks with optimal steric and electronic profiles.

Q. How do boronic ester derivatives influence the oxidative stability and biological activity of this compound?

Boronic esters modulate reactivity via diol affinity. shows that pinacol esters oxidize 50% faster than neopentyl glycol analogs under H₂O₂, correlating with clogP and cellular uptake. For halogenated derivatives, ester choice impacts hydrolysis rates and target engagement. Researchers should:

Q. Can this compound be integrated into light-responsive drug delivery systems?

Yes. Azobenzene-boronic acid conjugates enable photoregulated diol binding. demonstrates that E→Z isomerization under visible light enhances diol affinity by >20-fold. For 4,6-dichloro derivatives, coupling with azobenzene moieties at the ortho position could enable spatiotemporal control of drug release in vivo, validated via fluorophore "catch-and-release" assays in buffered media.

Methodological Insights

- Data Contradiction Analysis : When conflicting bioactivity arises, leverage orthogonal assays (e.g., proteomics vs. cell viability) and structural analogs to isolate variables.

- Advanced Characterization : Combine derivatization (e.g., DHB adducts) with tandem MS for sequencing boronic acid-functionalized peptides .

- Computational Tools : Use the Boronic Acid Navigator () to prioritize boronic acids with favorable ADMET profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。